molecular formula C12H18ClNO3 B6215100 methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride CAS No. 2728727-42-0

methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride

Cat. No.: B6215100
CAS No.: 2728727-42-0
M. Wt: 259.7
InChI Key:
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Description

Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The amino group is introduced through a reductive amination process, where the corresponding ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-[(3-hydroxypropyl)amino]-4-(4-methoxyphenyl)butanoate: This compound has a similar structure but includes a hydroxypropyl group instead of an amino group.

    Methyl 3-(4-methoxyphenyl)propionate: This compound lacks the amino group and has a simpler structure.

Uniqueness

Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a methoxyphenyl group allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2728727-42-0

Molecular Formula

C12H18ClNO3

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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